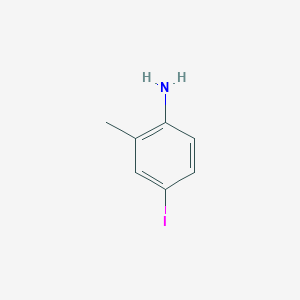

4-Iodo-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKLFAQCHHCZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157270 | |

| Record name | 4-Iodo-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13194-68-8 | |

| Record name | 4-Iodo-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13194-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodo-o-toluidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H7S58H7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Iodo-2-methylaniline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Iodo-2-methylaniline, an important aromatic organic intermediate.

Core Molecular Data

4-Iodo-2-methylaniline, with the CAS number 13194-68-8, is a substituted aniline derivative.[1][2][3] Its fundamental properties are summarized below.

| Identifier | Value |

| IUPAC Name | 4-Iodo-2-methylaniline |

| Synonyms | 2-Amino-5-iodotoluene, 4-Iodo-o-toluidine |

| CAS Number | 13194-68-8 |

| Molecular Formula | C₇H₈IN[1][2][3] |

| Molecular Weight | 233.05 g/mol [1][2][3] |

| Appearance | Purple to Dark purple to Dark red powder/crystal |

Molecular Structure and Crystallography

The molecular structure of 4-Iodo-2-methylaniline has been determined by X-ray crystallography. In its crystalline form, the molecule exhibits a planar benzene ring, with the iodine, nitrogen, and methyl carbon atoms lying in the same plane.[4] The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules in a stacked arrangement along the a-axis.[4]

Crystallographic Data [4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 5.5910 (11) Å, b = 8.9410 (18) Å, c = 15.674 (3) Å |

| Volume | 783.5 (3) ų |

| Z | 4 |

Selected Geometric Parameters [4]

| Bond/Angle | Length (Å) / Angle (°) |

| I—C1 | 2.099 (10) |

| N—C4 | 1.403 (13) |

| C1—C2 | 1.383 (15) |

| C4—C5 | 1.374 (16) |

| C5—C6 | 1.408 (15) |

| N—H···N (Hydrogen Bond) | D···A = 3.397 (15) Å, D—H···A = 174° |

Experimental Protocols

Synthesis via Aromatic Finkelstein Reaction

A general and effective method for the synthesis of 4-Iodo-2-methylaniline is the aromatic Finkelstein reaction, starting from 2-methyl-4-bromoaniline.[1][5]

Materials and Equipment:

-

2-methyl-4-bromoaniline

-

Sodium Iodide (NaI)

-

Copper(I) Iodide (CuI)

-

N,N'-dimethylethylenediamine (or N,N'-dimethyl-1,2-cyclohexanediamine)

-

Anhydrous 1,4-dioxane

-

25% aqueous ammonia solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or aqueous EDTA solution and brine

-

Two-neck pear-shaped flask

-

Reflux condenser

-

Standard Schlenk line apparatus (for inert atmosphere)

-

Heating mantle and stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: The reaction must be conducted under an inert argon atmosphere using standard Schlenk techniques due to the moisture and oxygen sensitivity of the copper(I) iodide catalyst.[1][5]

-

Charging the Flask: Charge a two-neck pear-shaped flask, equipped with a reflux condenser, with 2-methyl-4-bromoaniline, sodium iodide (2 equivalents per bromine), and copper(I) iodide (5 mol% per bromine).[1][5]

-

Ligand and Solvent Addition: Add N,N'-dimethylethylenediamine (10 mol% per bromine) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).[1][5]

-

Reaction: Heat the resulting suspension to 110 °C and maintain with stirring for 18 hours.[1][5]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a 25% aqueous ammonia solution. The resulting blue solution is then diluted to double its volume with water.[1]

-

Extraction: Extract the aqueous mixture three times with dichloromethane.[1]

-

Washing and Drying: Combine the organic phases. Wash with brine and dry over anhydrous magnesium sulfate. Note: If 2,2'-bipyridine was used as the ligand instead, the combined organic phases should be additionally washed with an aqueous EDTA solution.[1]

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. If necessary, further purify the product by column chromatography or recrystallization to obtain pure 4-iodo-2-methylaniline.[1][5]

Crystal Growth for X-ray Analysis

The following protocol describes the preparation of single crystals of 4-Iodo-2-methylaniline suitable for X-ray diffraction analysis.[4]

Materials and Equipment:

-

Synthesized 4-Iodo-2-methylaniline

-

Hexane

-

Beaker or vial

-

Evaporation apparatus (e.g., fume hood with gentle airflow)

Procedure:

-

Dissolution: Dissolve 0.5 g of 4-Iodo-2-methylaniline in 20 ml of hexane.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature over approximately 7 days.

-

Crystal Collection: Once suitable crystals have formed, they can be carefully collected for mounting on a diffractometer.

Synthesis Workflow

The synthesis of 4-Iodo-2-methylaniline via the Finkelstein reaction can be visualized as a multi-step workflow.

Caption: Synthesis workflow for 4-Iodo-2-methylaniline.

References

Spectroscopic Profile of 4-Iodo-2-methylaniline: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-Iodo-2-methylaniline (CAS No. 13194-68-8). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed look at its structural characterization.

Core Spectroscopic Data

The following sections present the key spectroscopic data for 4-Iodo-2-methylaniline. While direct experimental spectra are not publicly available in spectral databases, the data presented is based on predictive models and analysis of closely related compounds, such as 4-iodoaniline and other substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 4-Iodo-2-methylaniline in a deuterated chloroform (CDCl₃) solvent are detailed below.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | Ar-H (H5) |

| ~7.35 | dd | 1H | Ar-H (H3) |

| ~6.50 | d | 1H | Ar-H (H6) |

| ~3.70 | s (br) | 2H | -NH₂ |

| ~2.15 | s | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-NH₂ (C1) |

| ~138.0 | C-I (C4) |

| ~132.0 | Ar-CH (C5) |

| ~130.0 | Ar-CH (C3) |

| ~120.0 | C-CH₃ (C2) |

| ~115.0 | Ar-CH (C6) |

| ~17.0 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The predicted characteristic absorption bands for 4-Iodo-2-methylaniline are based on the known spectrum of 4-iodoaniline and typical frequencies for the methyl group.[1]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) of -NH₂ |

| 3300 - 3400 | Medium | N-H stretch (symmetric) of -NH₂ |

| 3000 - 3100 | Medium-Weak | Aromatic C-H stretch |

| 2850 - 2960 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |

| 1600 - 1650 | Strong | N-H bend (scissoring) of -NH₂ |

| 1450 - 1550 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1350 | Medium | Aromatic C-N stretch |

| ~800 | Strong | C-H out-of-plane bend |

| 500 - 600 | Medium-Weak | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The monoisotopic mass of 4-Iodo-2-methylaniline is 232.97015 Da.[2]

Predicted Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Ion/Fragment | Notes |

| 233.97743 | [M+H]⁺ | Protonated molecular ion |

| 232.96960 | [M]⁺ | Molecular ion |

| 255.95937 | [M+Na]⁺ | Sodium adduct |

| 217.9 | [M-CH₃]⁺ | Loss of a methyl radical |

| 106.0 | [M-I]⁺ | Loss of an iodine radical |

Experimental Workflows and Protocols

The following diagrams and protocols outline the standard procedures for obtaining the spectroscopic data described above.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 4-Iodo-2-methylaniline involves sample preparation, data acquisition, and subsequent data processing and interpretation.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Iodo-2-methylaniline for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard.

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans.

-

-

Data Processing: Apply a Fourier transform to the raw data, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra relative to TMS.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of 4-Iodo-2-methylaniline in a volatile organic solvent like dichloromethane or acetone.[3]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample holder or a clean salt plate.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing: Identify the wavenumbers of the major absorption peaks and assign them to the corresponding functional groups.

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation:

-

Prepare a dilute solution of 4-Iodo-2-methylaniline (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For a volatile compound like this, GC introduction is common.

-

Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a standard method that causes fragmentation, providing structural information.

-

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern can then be used to confirm the structure of the compound.

References

Unveiling the Solid-State Architecture of 4-Iodo-2-methylaniline: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – In a detailed exploration of the molecular scaffolding of key pharmaceutical and material science building blocks, this technical guide provides an in-depth analysis of the crystal structure of 4-Iodo-2-methylaniline. Tailored for researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of the molecule in its crystalline form, offering insights into its intermolecular interactions and physicochemical properties.

The determination of the crystal structure of 4-Iodo-2-methylaniline reveals an orthorhombic system, providing a foundational understanding of its solid-state behavior. This guide presents the crystallographic data in clearly structured tables, details the experimental protocols for its synthesis and characterization, and visualizes the critical molecular interactions and experimental workflows.

Crystallographic Data Summary

The crystal structure of 4-Iodo-2-methylaniline was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized below, providing a quantitative overview of the unit cell and data refinement.

| Parameter | Value |

| Empirical Formula | C₇H₈IN |

| Formula Weight | 233.05 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a (Å) | 5.5910 (11) |

| b (Å) | 8.9410 (18) |

| c (Å) | 15.674 (3) |

| Volume (ų) | 783.5 (3) |

| Z | 4 |

| Temperature (K) | 294 (2) |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R1 = 0.044, wR2 = 0.151 |

| R indices (all data) | R1 = 0.063, wR2 = 0.162 |

Molecular Geometry

The precise bond lengths and angles within the 4-Iodo-2-methylaniline molecule were determined, offering a detailed picture of its covalent framework. Selected values are presented in the following tables.

Selected Bond Lengths (Å)

| Bond | Length |

| I1—C4 | 2.103 (4) |

| N1—C1 | 1.401 (6) |

| C2—C7 | 1.505 (7) |

| C1—C2 | 1.389 (7) |

| C1—C6 | 1.385 (7) |

| C2—C3 | 1.388 (7) |

| C3—C4 | 1.381 (7) |

| C4—C5 | 1.378 (7) |

| C5—C6 | 1.380 (7) |

Selected Bond Angles (°)

| Angle | Value |

| C3—C4—I1 | 119.3 (3) |

| C5—C4—I1 | 120.1 (3) |

| C2—C1—N1 | 121.2 (5) |

| C6—C1—N1 | 120.0 (5) |

| C1—C2—C7 | 122.1 (5) |

| C3—C2—C7 | 119.0 (5) |

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-Iodo-2-methylaniline is primarily stabilized by a network of intermolecular hydrogen bonds. Specifically, the amine group acts as a hydrogen-bond donor, forming N—H···N interactions with the nitrogen atom of an adjacent molecule. This hydrogen bonding links the molecules into chains along the crystallographic a-axis, contributing significantly to the stability of the crystal lattice.

Experimental Protocols

Synthesis of 4-Iodo-2-methylaniline

The synthesis of 4-Iodo-2-methylaniline was adapted from the procedure described by Kajigaeshi et al. (1988). A general protocol for the iodination of anilines is as follows:

To a solution of the corresponding aniline in a suitable solvent (e.g., acetic acid or ethanol), an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) is added portion-wise at a controlled temperature, often at or below room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired iodoaniline.

Single-Crystal X-ray Diffraction

A suitable single crystal of 4-Iodo-2-methylaniline was mounted on a goniometer head. X-ray diffraction data were collected at 294 K using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

This comprehensive analysis of the crystal structure of 4-Iodo-2-methylaniline provides essential data for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and potential applications.

An In-depth Technical Guide to the Solubility and Stability of 4-Iodo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Iodo-2-methylaniline, a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. The information presented herein is curated to support research, development, and quality control activities.

Physicochemical Properties

4-Iodo-2-methylaniline is a substituted aniline with the molecular formula C₇H₈IN and a molecular weight of 233.05 g/mol .[1][2][3] It typically appears as a solid, with colors ranging from purple to dark red. The presence of the amino group, the iodine atom, and the methyl group on the benzene ring dictates its chemical reactivity, solubility, and stability profile.

Solubility Profile

Key Structural Analogues:

-

4-Iodoaniline: The presence of the iodine atom significantly influences the molecule's polarity and intermolecular interactions.

-

2-Methylaniline (o-Toluidine): The methyl group provides a degree of lipophilicity.

Based on the known solubility of these analogues, the following table summarizes the expected solubility of 4-Iodo-2-methylaniline in a range of common laboratory solvents.

Table 1: Estimated Solubility of 4-Iodo-2-methylaniline

| Solvent | Solvent Type | Expected Solubility | Rationale & Citations |

| Water | Polar Protic | Slightly Soluble | 2-Methylaniline has a water solubility of approximately 16 g/L at 20°C.[4] 4-Iodoaniline is described as "slightly soluble" in water.[5][6] The combination of the hydrophobic iodine and methyl groups suggests low aqueous solubility. |

| Methanol | Polar Protic | Soluble | 4-Iodoaniline is "freely soluble" in alcohol.[5] 2-Methylaniline is miscible with ethanol.[4] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, anilines generally show good solubility in lower alcohols.[7] |

| Chloroform | Non-polar | Soluble | 4-Iodoaniline is "freely soluble" in chloroform.[5] 2-Methylaniline is miscible with chloroform.[4] |

| Diethyl Ether | Non-polar | Soluble | 4-Iodoaniline is "freely soluble" in diethyl ether.[5] 2-Methylaniline is miscible with ether.[4] |

| Dichloromethane | Non-polar | Soluble | Given its solubility in other non-polar solvents like chloroform and ether, high solubility is expected. |

| Acetone | Polar Aprotic | Soluble | A versatile solvent that is expected to solubilize both the polar amine and the less polar substituted aromatic ring. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of 4-Iodo-2-methylaniline can be determined using the widely accepted shake-flask method.[8]

3.1 Materials and Equipment

-

4-Iodo-2-methylaniline (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Iodo-2-methylaniline to a series of vials, each containing a known volume of a single solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of 4-Iodo-2-methylaniline in the diluted samples using a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL by accounting for the dilution factor.

-

3.3 Visualization of Experimental Workflow

Caption: Workflow for determining the solubility of 4-Iodo-2-methylaniline.

Stability Profile and Degradation Pathways

The stability of 4-Iodo-2-methylaniline is a critical parameter, particularly for its storage and use in pharmaceutical applications. Anilines, in general, are susceptible to oxidation, which can be accelerated by exposure to light and air, often resulting in a darkening of the material.[4][9] The carbon-iodine bond can also be a site of reactivity under certain conditions.

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11]

Table 2: Predicted Stability of 4-Iodo-2-methylaniline under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Hydrolytic | Stable at neutral pH. Potential for degradation under strong acidic or basic conditions, although likely slow. | Hydrolysis of the amino group is unlikely. The C-I bond is generally stable to hydrolysis under typical conditions. |

| Oxidative | Susceptible to oxidation. | Oxidation of the amino group can lead to the formation of nitroso, nitro, and polymeric impurities. The aromatic ring can also be oxidized. |

| Thermal | Stable at ambient temperatures. Degradation is expected at elevated temperatures. | Decomposition may involve the cleavage of the C-I and C-N bonds, leading to a complex mixture of degradation products. |

| Photolytic | Potentially susceptible to photodegradation. | Aromatic iodides can undergo photolytic cleavage of the C-I bond to form radical species, which can lead to a variety of secondary products.[12] |

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of 4-Iodo-2-methylaniline. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[13]

5.1 Materials and Equipment

-

4-Iodo-2-methylaniline

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Thermostatically controlled ovens/baths

-

Photostability chamber

-

Stability-indicating HPLC method

5.2 General Procedure

-

Sample Preparation: Prepare stock solutions of 4-Iodo-2-methylaniline in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at an elevated temperature (e.g., 60-80°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Heat at an elevated temperature for a specified time.

-

Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample of 4-Iodo-2-methylaniline to dry heat in an oven (e.g., 80-100°C). Also, heat a solution of the compound.

-

Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

-

Use a photodiode array (PDA) detector to assess peak purity and identify potential degradation products by their UV spectra. Mass spectrometry can be coupled with HPLC for structural elucidation of degradants.

-

5.3 Visualization of Forced Degradation Workflow

Caption: Workflow for the forced degradation study of 4-Iodo-2-methylaniline.

Recommended Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying 4-Iodo-2-methylaniline and its degradation products.[14][15] The following provides a starting point for method development.

Table 3: Recommended HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic amines.[16] |

| Mobile Phase A | 0.1% Phosphoric acid in water or an appropriate buffer (e.g., 20 mM phosphate buffer, pH 2.5-3.5) | Acidic pH helps in protonating the amine, leading to better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient Elution | A gradient from low to high organic modifier concentration | Necessary to elute both the parent compound and potentially more or less polar degradation products within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance (e.g., ~254 nm) or using a PDA detector | Allows for sensitive detection of the analyte and its chromophoric degradation products. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 4-Iodo-2-methylaniline based on available data and established principles for analogous compounds. The provided experimental protocols offer a robust framework for researchers and drug development professionals to determine the specific solubility and stability characteristics of this important chemical intermediate. The successful application of these methods will ensure the quality and reliability of 4-Iodo-2-methylaniline in its intended applications.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 4-iodo-2-methylaniline (C7H8IN) [pubchemlite.lcsb.uni.lu]

- 3. 4-Iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methylaniline (o-Toluidine) - SYNTHETIKA [synthetikaeu.com]

- 5. 4-Iodoaniline 98 540-37-4 [sigmaaldrich.com]

- 6. 4-Iodoaniline, 98% | Fisher Scientific [fishersci.ca]

- 7. 4-Iodoaniline, 4-Iodoaniline-540-37-4, 4-IODOANILINE, 4-iodoaniline, 4-iodo-anilin suppliers in India. [sodiumiodide.net]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. benchchem.com [benchchem.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of 4-Iodo-2-methylaniline

Introduction: 4-Iodo-2-methylaniline, also known as 4-iodo-o-toluidine, is an organic compound utilized primarily in laboratory settings for chemical synthesis.[1] Due to its hazardous properties, a thorough understanding of its safety profile and handling requirements is critical for researchers, scientists, and professionals in drug development. This guide provides comprehensive Material Safety Data Sheet (MSDS) information, detailed handling protocols, and emergency procedures to ensure its safe use.

Chemical Identification and Properties

Proper identification and knowledge of the physical and chemical properties of 4-Iodo-2-methylaniline are fundamental for its safe handling.

Table 1.1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | 4-Iodo-2-methylaniline[2] |

| CAS Number | 13194-68-8[1][2][3][4][5] |

| Synonyms | 4-Iodo-o-toluidine, 2-Amino-5-iodotoluene, 2-Methyl-4-iodoaniline[1][2][3] |

| Molecular Formula | C₇H₈IN[3][6] |

| Molecular Weight | 233.05 g/mol [2][3][6][7] |

Table 1.2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Purple to dark purple or grey to purple crystalline powder/solid[2][3][6] |

| Melting Point | 85.0 - 91.0 °C[3][4] |

| Boiling Point | 278.4 ± 28.0 °C (Predicted)[2] |

| Density | 1.791 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Soluble in Methanol[3] |

| Odor | No information available[6] |

Hazard Identification and Classification

4-Iodo-2-methylaniline is classified as hazardous under the OSHA Hazard Communication Standard.[1] The following table summarizes its GHS classification.

Table 2.1: GHS Hazard Classification

| Category | Classification |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [1][3][6] |

| Hazard Statements | H302: Harmful if swallowed[3][6] H312: Harmful in contact with skin[3][6] H332: Harmful if inhaled[3][6] H315: Causes skin irritation[3][6] H319: Causes serious eye irritation[3][6] H335: May cause respiratory irritation[6][8] |

| Classification Codes | Acute Toxicity, Oral (Category 4)[1][6][9] Acute Toxicity, Dermal (Category 4)[1][6][9] Acute Toxicity, Inhalation (Category 4)[1][6][9] Skin Corrosion/Irritation (Category 2)[1][6][9] Serious Eye Damage/Eye Irritation (Category 2)[1][6][9] Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][6][9] |

Summary of Health Effects:

-

Inhalation : Harmful if inhaled, causing respiratory tract irritation.[6][10]

-

Skin Contact : Harmful if absorbed through the skin, causing skin irritation.[6][10]

-

Ingestion : Harmful if swallowed and may cause irritation of the digestive tract.[10]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to minimize exposure and ensure safety.

Engineering Controls

Effective engineering controls are the first line of defense.

-

Ventilation : Always use this chemical in a well-ventilated area or outdoors.[1][9]

-

Fume Hood : For all procedures, handle the material under a chemical fume hood.[9]

-

Safety Stations : Ensure that eyewash stations and safety showers are located close to the workstation.[6][10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 4-Iodo-2-methylaniline.

-

Eye/Face Protection : Wear chemical safety goggles conforming to EN166(EU) or NIOSH (US) standards.[11] A face shield may be necessary for splash-prone activities.

-

Skin Protection :

-

Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator.[11]

Handling Procedures

-

Avoid all personal contact, including inhalation.[10]

-

Wash hands and any exposed skin thoroughly after handling.[1][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]

-

Minimize dust generation and accumulation during handling.[9][12]

-

Remove contaminated clothing and wash it before reuse.[1][12]

Caption: Diagram 1: Standard Handling Workflow

Storage Requirements

-

General : Store in a cool, dry, and well-ventilated place.[1][6][10]

-

Container : Keep the container tightly closed and stored in a locked-up area.[1][9][10]

-

Conditions to Avoid : This material is light-sensitive; protect from direct sunlight and exposure to light.[3][9][10]

-

Incompatible Materials : Store separately from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[9]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

The following table outlines the recommended first-aid response for different routes of exposure.

Table 4.1: First-Aid Response by Exposure Route

| Exposure Route | First-Aid Protocol |

|---|---|

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][9] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][9] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration.[1][3][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately if you feel unwell.[1][9] |

Caption: Diagram 2: First-Aid Decision Pathway

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[9][10]

-

Specific Hazards : During a fire, hazardous combustion products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[9]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9][10]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment to prevent contact with skin, eyes, and clothing, and to avoid breathing dust.[8][9]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.

-

Containment and Clean-up : Use dry clean-up procedures.[13] Sweep up the material and shovel it into a suitable, labeled container for disposal.[9][10] Avoid raising dust. After clean-up, decontaminate the area.[13]

Caption: Diagram 3: Spill Response Workflow

Disposal Considerations

Waste from this product must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dispose of contents and container to an approved waste disposal plant.[1][3][9] Do not allow the chemical to enter the environment.

Toxicological Information

The primary toxicological concerns are related to its acute effects upon exposure.

Table 6.1: Summary of Acute Toxicity

| Route of Exposure | GHS Category | Hazard Statement |

|---|---|---|

| Oral | Category 4 | H302: Harmful if swallowed |

| Dermal | Category 4 | H312: Harmful in contact with skin |

| Inhalation | Category 4 | H332: Harmful if inhaled |

-

Carcinogenicity : No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

-

Other Effects : The toxicological properties have not been fully investigated.[9] Repeated or prolonged contact may cause skin sensitization, similar to other aromatic amines.[14]

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. 4-Iodo-2-methylaniline | 13194-68-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-IODO-2-METHYLANILINE | 13194-68-8 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. fishersci.pt [fishersci.pt]

- 7. 2-Iodo-4-methylaniline | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. N-METHYLANILINE [training.itcilo.org]

The Chemical Reactivity Profile of 4-Iodo-2-methylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2-methylaniline is a versatile aromatic intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, namely the nucleophilic amino group, the reactive iodine substituent, and the ortho-methyl group, govern a rich and diverse chemical reactivity. This technical guide provides an in-depth analysis of the chemical reactivity profile of 4-iodo-2-methylaniline, detailing its synthesis, key reactions, and spectroscopic signature. Experimental protocols for pivotal transformations, including palladium-catalyzed cross-coupling reactions, N-acylation, and diazotization, are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide explores the utility of 4-iodo-2-methylaniline as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application in synthesis. The key physicochemical and spectroscopic data for 4-iodo-2-methylaniline are summarized in the tables below.

Table 1: Physicochemical Properties of 4-Iodo-2-methylaniline

| Property | Value | Reference |

| Molecular Formula | C₇H₈IN | |

| Molecular Weight | 233.05 g/mol | |

| Melting Point | 86-89 °C | |

| Appearance | Brown solid | |

| CAS Number | 13194-68-8 |

Table 2: Spectroscopic Data of 4-Iodo-2-methylaniline

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.47 (d, J = 1.6 Hz, 1H), 6.95 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 6.66 (d, J = 8.0 Hz, 1H), 3.84 (s, 2H), 2.21 (s, 3H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 144.4, 139.2, 130.2, 129.7, 114.8, 84.5, 20.0 | |

| IR Spectrum | The IR spectrum of the related 4-iodoaniline shows characteristic N-H stretching vibrations in the 3500-3000 cm⁻¹ region. Specific data for 4-iodo-2-methylaniline is not readily available in the searched literature. | |

| Mass Spectrum (GC-MS) | Molecular Ion (M⁺) at m/z 233. A derivative, 4-Iodo-2-[(methylthio)methyl]aniline, shows a molecular weight of 279.14 g/mol . | |

| Crystal Structure | Orthorhombic, a = 5.5910 (11) Å, b = 8.9410 (18) Å, c = 15.674 (3) Å, V = 783.5 (3) ų. |

Synthesis of 4-Iodo-2-methylaniline

The efficient synthesis of 4-iodo-2-methylaniline is crucial for its application as a versatile intermediate. Several synthetic routes have been reported, with the most common being the aromatic Finkelstein reaction.

Aromatic Finkelstein Reaction

This method involves the copper-catalyzed iodine exchange of a bromo-substituted precursor.

Caption: Aromatic Finkelstein reaction for the synthesis of 4-Iodo-2-methylaniline.

Experimental Protocol:

A two-necked flask equipped with a reflux condenser is charged with 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%). N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane are added. The suspension is heated to 110 °C for 18 hours under an inert atmosphere. After cooling, the mixture is poured into an aqueous ammonia solution and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to afford the product.

Core Reactivity Profile

The reactivity of 4-iodo-2-methylaniline is dictated by the interplay of its functional groups. The amino group is a potent nucleophile and directing group, while the carbon-iodine bond is susceptible to cleavage in the presence of transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes 4-iodo-2-methylaniline an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Key palladium-catalyzed cross-coupling reactions of 4-Iodo-2-methylaniline.

Experimental Protocol (General for Suzuki Coupling):

To a solution of 4-iodo-2-methylaniline in a suitable solvent (e.g., toluene, dioxane, or DMF/water), the boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) are added. The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Biaryl derivative | Moderate to excellent | |

| Heck | Acrylonitrile | Pd/C / CH₃COONa | Cinnamic nitrile derivative | 81 |

N-Acylation

The amino group of 4-iodo-2-methylaniline readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Caption: N-Acylation of 4-Iodo-2-methylaniline.

Experimental Protocol:

To a solution of 4-iodo-2-methylaniline in a suitable solvent (e.g., dichloromethane or pyridine), the acylating agent (e.g., acetic anhydride or an acyl chloride, 1.0-1.2 equivalents) is added, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct. The reaction is typically stirred at room temperature until completion. The workup usually involves washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by extraction, drying, and solvent evaporation.

Diazotization and Subsequent Reactions

The primary amino group of 4-iodo-2-methylaniline can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate can then be transformed into a wide range of functional groups through Sandmeyer-type reactions.

Caption: Diazotization of 4-Iodo-2-methylaniline and subsequent Sandmeyer reaction.

Experimental Protocol (General for Diazotization-Iodination):

4-Iodo-2-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The resulting diazonium salt solution can then be treated with a solution of potassium iodide to yield the corresponding diiodo-substituted aromatic compound.

Applications in Drug Development

4-Iodo-2-methylaniline serves as a key building block in the synthesis of various pharmaceutically active compounds. Its ability to undergo diverse chemical transformations allows for the construction of complex molecular architectures found in many drug candidates. For instance, a related compound, 4-iodo-2,6-dimethylaniline, is a starting material in an effective synthetic route to Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. The reactivity profile of 4-iodo-2-methylaniline makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

4-Iodo-2-methylaniline is a highly valuable and versatile chemical intermediate with a well-defined reactivity profile. Its utility in palladium-catalyzed cross-coupling reactions, N-acylation, and diazotization reactions makes it an indispensable tool for synthetic chemists. The experimental protocols and tabulated data provided in this guide offer a practical resource for researchers and scientists engaged in organic synthesis and drug development, facilitating the efficient and strategic use of this important building block. The continued exploration of the reactivity of 4-iodo-2-methylaniline is expected to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Iodo-2-methylaniline: Commercial Availability, Purity Assessment, and Experimental Protocols

This technical guide provides a comprehensive overview of 4-Iodo-2-methylaniline, a key aromatic organic intermediate. The document details its commercial availability, typical purity levels, and provides in-depth experimental protocols for purity analysis and further purification.

Commercial Suppliers and Purity

4-Iodo-2-methylaniline is readily available from a range of chemical suppliers. The purity of the commercially available product is typically high, often exceeding 98%, as determined by Gas Chromatography (GC). The table below summarizes the information from various suppliers.

| Supplier/Distributor | Stated Purity | Analytical Method | CAS Number | Additional Information |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | 13194-68-8 | Also available through distributors like Fisher Scientific.[1][2][3][4] |

| Santa Cruz Biotechnology | Not specified | - | 13194-68-8 | Provides molecular formula and weight.[5] |

| Fisher Scientific | ≥98.0% | GC | 13194-68-8 | Distributes TCI America products.[2][4] |

| ChemicalBook | 98%, 99% | Not specified | 13194-68-8 | Lists multiple suppliers with varying purities.[6] |

| ECHEMI | 99% | Not specified | 13194-68-8 | Lists various suppliers and some computed properties.[7] |

| Amerigo Scientific | High quality | Not specified | - | Specialist distributor.[8] |

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of 4-Iodo-2-methylaniline purity, adapted from established methods for aniline compounds.

Objective: To determine the purity of a 4-Iodo-2-methylaniline sample and identify any potential impurities.

Materials:

-

4-Iodo-2-methylaniline sample

-

High-purity solvent (e.g., Dichloromethane or Methanol)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) instrument

-

DB-1MS or HP-5ms capillary column (or equivalent)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-Iodo-2-methylaniline sample.

-

Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane) to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: DB-1MS or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 split ratio).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 200 °C at 10 °C/min, hold for 3 minutes.

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Scan Mode: Full Scan.

-

-

-

Data Analysis:

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Calculate the area percent of the main peak corresponding to 4-Iodo-2-methylaniline to estimate its purity.

-

Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

-

Purification by Recrystallization

This protocol describes a method for the further purification of 4-Iodo-2-methylaniline. A literature procedure mentions the use of hexane for obtaining crystals suitable for X-ray analysis.[2]

Objective: To increase the purity of a commercially available 4-Iodo-2-methylaniline sample.

Materials:

-

4-Iodo-2-methylaniline (crude or commercial grade)

-

Hexane (or other suitable solvent system like Hexane/Ethyl Acetate)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Hexane is a reported solvent for the crystallization of this compound. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

-

Dissolution:

-

Place the crude 4-Iodo-2-methylaniline in an Erlenmeyer flask.

-

Add a minimal amount of hexane and gently heat the mixture on a hot plate with stirring.

-

Continue adding small portions of hot hexane until the solid completely dissolves. Avoid adding excess solvent.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal to the solution, swirl, and briefly reheat.

-

Perform a hot gravity filtration to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, place the flask in an ice bath for 15-30 minutes once it has reached room temperature.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.

-

Dry the purified crystals in a desiccator or under vacuum.

-

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of 4-Iodo-2-methylaniline.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Analysis: Compare the obtained spectra with known literature values to confirm the structure. The presence of significant impurity peaks can indicate a lower purity.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality assessment and potential purification of commercially sourced 4-Iodo-2-methylaniline.

References

- 1. rsc.org [rsc.org]

- 2. 4-Iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tips & Tricks [chem.rochester.edu]

- 4. 4-Iodo-2-methylaniline | 13194-68-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Iodo-2-methylaniline - Amerigo Scientific [amerigoscientific.com]

- 6. youtube.com [youtube.com]

- 7. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become a cornerstone of modern organic synthesis.[2] It allows for the coupling of amines with aryl halides or pseudohalides, providing an efficient route to synthesize aryl amines.[1][2] This methodology is widely employed in the pharmaceutical industry and materials science due to the prevalence of the arylamine motif in bioactive molecules and organic materials.[2]

4-Iodo-2-methylaniline is a valuable building block in medicinal chemistry and drug discovery. The presence of the iodo group allows for facile C-N bond formation via the Buchwald-Hartwig amination, enabling the synthesis of a diverse range of N-substituted 2-methylanilines. These products can serve as key intermediates in the development of novel therapeutic agents.

These application notes provide a detailed guide for the Buchwald-Hartwig amination of 4-Iodo-2-methylaniline, with protocols and data based on established methodologies for similar aryl iodides.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (4-Iodo-2-methylaniline) to form a palladium(II) intermediate.[2][3]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][3]

-

Reductive Elimination: The C-N bond is formed as the desired N-aryl-2-methyl-4-iodoaniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]

A competing side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the arene.[4] The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress side reactions.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl iodides with various amines. These can serve as a starting point for the amination of 4-Iodo-2-methylaniline.

Table 1: Reaction Conditions for the Amination of Aryl Iodides with Primary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | n-Hexylamine | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 85-95 |

| 2 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |

| 3 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 16 | 75-85 |

Data adapted from established methodologies for aryl iodides and serve as a general guide.[3]

Table 2: Reaction Conditions for the Amination of Aryl Iodides with Secondary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 90-98 |

| 2 | Piperidine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 88-96 |

| 3 | Di-n-butylamine | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 85-95 |

Data adapted from established methodologies for aryl iodides and serve as a general guide.

Experimental Protocols

The following protocols provide general procedures for the Buchwald-Hartwig amination of 4-Iodo-2-methylaniline. Optimization of the reaction parameters may be necessary for specific amine coupling partners.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Reagents are often air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

Protocol 1: General Procedure with a Strong Base

This protocol is suitable for a wide range of primary and secondary aliphatic amines.

Materials:

-

4-Iodo-2-methylaniline (1.0 mmol, 1.0 equiv.)

-

Amine (1.2 mmol, 1.2 equiv.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd)

-

Phosphine ligand (0.02-0.04 mmol)

-

Strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.)

-

Anhydrous solvent (e.g., toluene, 2-4 mL)

-

Schlenk tube or reaction vial

-

Standard laboratory glassware for workup and purification

Reaction Setup:

-

To an oven-dried Schlenk tube or reaction vial, add 4-Iodo-2-methylaniline, the amine, the palladium precatalyst, and the phosphine ligand.

-

Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]

-

Add the strong base and the anhydrous solvent.[3]

Reaction:

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C).[3]

-

Monitor the reaction progress by TLC or GC/LC-MS.[3]

-

Upon completion, cool the reaction mixture to room temperature.[3]

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.[3]

-

Wash the filtrate with water and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Procedure with a Weaker Base for Functionalized Substrates

This protocol is recommended when using substrates with base-sensitive functional groups.

Materials:

-

4-Iodo-2-methylaniline (1.0 mmol, 1.0 equiv.)

-

Amine (1.2 mmol, 1.2 equiv.)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.02 mmol)

-

Phosphine ligand (0.02-0.04 mmol)

-

Weaker base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

-

Anhydrous solvent (e.g., dioxane or t-BuOH, 2-4 mL)

-

Schlenk tube or reaction vial

-

Standard laboratory glassware for workup and purification

Reaction Setup:

-

Follow steps 1 and 2 from Protocol 1.

-

Add the weaker base and the anhydrous solvent.[3]

Reaction:

-

Stir the reaction mixture at the desired temperature (typically 100-110 °C).

-

Monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

-

Follow the workup and purification steps from Protocol 1.

Mandatory Visualizations

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Caption: Ligand selection considerations based on amine substrate.

References

Application Notes and Protocols for 4-Iodo-2-methylaniline in Suzuki Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically in the presence of a base. 4-Iodo-2-methylaniline is a valuable building block in medicinal chemistry and materials science, and its use in Suzuki coupling allows for the synthesis of a diverse array of substituted biaryl amines. These products are key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The high reactivity of the carbon-iodine bond in 4-iodo-2-methylaniline makes it an excellent substrate for these transformations.[1][2]

These application notes provide a comprehensive guide to utilizing 4-iodo-2-methylaniline in Suzuki coupling reactions, including detailed protocols, a summary of reaction parameters, and visualizations of the reaction mechanism and workflow.

Data Presentation

The efficiency of the Suzuki coupling of 4-iodo-2-methylaniline is highly dependent on the choice of catalyst, ligand, base, and solvent. While specific data for 4-iodo-2-methylaniline is not extensively tabulated in single sources, the following tables summarize typical conditions and expected yields based on reactions with structurally similar aryl iodides.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides.

| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent | A general and widely used catalyst system.[3] |

| Pd(OAc)₂ / PPh₃ | Arylboronic acid | K₂CO₃ | Toluene/1,4-Dioxane/Water | 90 | 12-24 | Good | A common and effective combination.[4] |

| PdCl₂(dppf) | Arylboronic acid | K₂CO₃ | DMF | 100 | 1-4 | High | Effective for a range of aryl halides. |

| Pd/C | Phenylboronic acid | K₂CO₃ | DMF | 100-150 (MW) | 0.5-1.5 | Moderate to Good | A heterogeneous catalyst that can be recycled.[5] |

| Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | RT-100 | 12 | High | Effective for sterically hindered substrates. |

Table 2: Representative Suzuki Coupling of 4-Iodo-2-methylaniline with Phenylboronic Acid.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodo-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~90 (estimated) |

| 4-Iodo-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 8 | >95 (estimated) |

| 4-Iodo-2-methylaniline | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 110 | 6 | ~85 (estimated) |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-2-methylaniline

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of 4-iodo-2-methylaniline with an arylboronic acid.

Materials:

-

4-Iodo-2-methylaniline (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask, add 4-iodo-2-methylaniline (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the mixture to the desired temperature (e.g., 90 °C) and maintain for the required time (typically 6-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl amine.[4]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.

References

Application of 4-Iodo-2-methylaniline in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methylaniline is a versatile aromatic organic intermediate that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring an iodine atom, a methyl group, and an amino group on a benzene ring, allows for diverse chemical modifications, making it a valuable synthon in medicinal chemistry. The presence of the highly reactive iodine atom facilitates various cross-coupling reactions, which are fundamental in constructing the complex molecular architectures of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of 4-iodo-2-methylaniline in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

4-Iodo-2-methylaniline is a key precursor in the synthesis of targeted therapies, particularly kinase inhibitors that play a crucial role in cancer treatment. The structural motif derived from this intermediate is found in compounds designed to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. Its applications extend to the development of:

-

Anti-cancer agents: Utilized in the synthesis of novel compounds with cytotoxic and anti-proliferative properties.

-

Kinase inhibitors: A foundational component for molecules targeting VEGFR, EGFR, and other kinases implicated in oncogenesis.

-

Anti-inflammatory drugs: Incorporated into molecules designed to modulate inflammatory pathways.

Core Synthetic Methodologies

The reactivity of the C-I bond in 4-iodo-2-methylaniline makes it an ideal substrate for several powerful cross-coupling reactions, enabling the formation of C-N, C-O, and C-C bonds. The following sections detail the application of Ullmann Condensation, Buchwald-Hartwig Amination, and Sonogashira Coupling reactions in the synthesis of pharmaceutical intermediates from this starting material.

Ullmann Condensation: Synthesis of Diaryl Ether Intermediates

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and an alcohol or phenol. This reaction is particularly useful for synthesizing diaryl ether moieties, which are present in numerous biologically active compounds.

Application:

The Ullmann condensation of 4-iodo-2-methylaniline with various phenolic compounds yields substituted diaryl ethers. These intermediates can be further elaborated to create complex molecules, including potential kinase inhibitors.

Experimental Protocol: General Procedure for Ullmann Condensation

Reaction Scheme:

Caption: General workflow for the Ullmann Condensation of 4-Iodo-2-methylaniline.

Materials:

-

4-Iodo-2-methylaniline (1.0 equiv)

-

Phenol derivative (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add 4-iodo-2-methylaniline, the phenol derivative, CuI, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Ullmann Condensation Reactions

| Entry | Phenol Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | p-Cresol | K₂CO₃ | DMF | 130 | 24 | 75-85 | [1] (Analogous) |

| 2 | 4-Aminophenol | Cs₂CO₃ | Dioxane | 120 | 18 | 70-80 | [2][3] (Analogous) |

| 3 | 4-Hydroxybenzamide | K₂CO₃ | DMF | 140 | 24 | 65-75 | [2][3] (Analogous) |

Buchwald-Hartwig Amination: Synthesis of Diaryl- and Alkyl-Aryl Amine Intermediates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of arylamines from aryl halides.

Application:

This reaction allows for the coupling of 4-iodo-2-methylaniline with a wide range of primary and secondary amines to produce N-aryl and N,N-diaryl amine intermediates. These products are key components in the synthesis of various kinase inhibitors, including those targeting EGFR.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Scheme:

Caption: General workflow for the Buchwald-Hartwig Amination of 4-Iodo-2-methylaniline.

Materials:

-